methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate
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Overview
Description
Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazole ring fused to a pyridine ring, with a sulfonamide group and a methyl ester group attached. This unique structure imparts a variety of chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate typically involves multiple steps, starting with the preparation of the triazole and pyridine precursors. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a tandem reaction mechanism . The resulting triazole intermediate is then reacted with p-toluenesulfonyl chloride to introduce the sulfonamide group. Finally, the methyl ester group is introduced through esterification with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can be scaled up to industrial levels, providing a more eco-friendly and time-efficient method for producing the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the triazole or pyridine rings .
Scientific Research Applications
Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate involves its interaction with specific molecular targets within cells. The triazole and pyridine rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can disrupt various cellular pathways, leading to effects such as antimicrobial activity or inhibition of cancer cell growth . The sulfonamide group also plays a crucial role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also contain a fused triazole ring and are studied for their antiviral and antimicrobial activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure and are known for their cytotoxic activity against various cancer cell lines.
Uniqueness
Methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate is unique due to the presence of the sulfonamide group, which enhances its binding affinity and specificity for molecular targets. This makes it a more potent and selective compound compared to its analogs, providing a distinct advantage in its potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-12-3-5-13(6-4-12)20(10-16(21)24-2)25(22,23)14-7-8-15-18-17-11-19(15)9-14/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEWCFYIRURGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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